Product packaging for Loperamide-d6 N-Oxide(Cat. No.:CAS No. 1329835-39-3)

Loperamide-d6 N-Oxide

Cat. No.: B588873
CAS No.: 1329835-39-3
M. Wt: 499.081
InChI Key: KXVSBTJVTUVNPM-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Loperamide (B1203769) N-Oxide as a Metabolite and Prodrug Analogue

Loperamide N-Oxide (also known as LOPOX) holds a dual role in pharmacology. It is recognized both as a metabolite of Loperamide and has been developed as a prodrug. axios-research.comresearchgate.netwatson-int.cn A prodrug is an inactive or less active compound that is converted into a pharmacologically active agent within the body. axios-research.comcerilliant.com

Research has shown that Loperamide N-Oxide is gradually converted to its active parent drug, Loperamide, by anaerobic bacteria within the lower gastrointestinal tract. cerilliant.comsynzeal.com This targeted delivery was investigated to potentially enhance efficacy and improve the safety profile of the antidiarrheal therapy. cerilliant.comsynzeal.com Studies in rats, dogs, and humans have confirmed that Loperamide N-Oxide administered into the gut is reduced to Loperamide, exhibiting the same antisecretory potency as Loperamide itself in the jejunum and colon. clearsynth.comaxios-research.com

Simultaneously, Loperamide N-Oxide is also a product of Loperamide's metabolism in the body. The biotransformation of Loperamide involves several pathways, including N-demethylation and N- and C-hydroxylation, the latter of which can result in the formation of Loperamide-N-oxide. researchgate.netwatson-int.cn

Role of Deuterated Compounds in Drug Metabolism and Analytical Science

The substitution of hydrogen with its stable isotope, deuterium (B1214612), is a powerful strategy in pharmaceutical science, leveraging a phenomenon known as the kinetic isotope effect (KIE). nih.govcd-bioparticles.net The bond between carbon and deuterium (C-D) is stronger and more stable than the carbon-hydrogen (C-H) bond. researchgate.net This increased bond strength can make the C-D bond more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) family, which are central to drug metabolism. portico.orgresearchgate.netcd-bioparticles.net

This strategic deuteration can:

Slow the rate of metabolism: By replacing hydrogen atoms at known metabolic "soft spots," the drug's breakdown can be slowed, potentially increasing its half-life and exposure in the body. nih.gov

Improve pharmacokinetic profiles: A longer half-life may allow for less frequent dosing, which can improve patient adherence. researchgate.net

Reduce toxic metabolites: By altering metabolic pathways, deuteration can decrease the formation of unwanted or toxic byproducts, thereby enhancing the drug's safety profile. scioninstruments.com

In analytical science, particularly in quantitative mass spectrometry, deuterated compounds are considered the gold standard for use as internal standards. clearsynth.comresearchgate.net An internal standard is a compound with nearly identical chemical and physical properties to the analyte (the substance being measured) that is added in a known quantity to samples. acanthusresearch.com Because the deuterated standard has a higher mass, it can be distinguished from the non-deuterated analyte by the mass spectrometer. clearsynth.com It co-elutes chromatographically and behaves identically during sample extraction and ionization, allowing it to accurately correct for variations in the analytical process and ensure highly precise and accurate quantification of the target compound. clearsynth.comcerilliant.com

Overview of Research Trajectories for Loperamide-d6 (B1165105) N-Oxide

The primary research application for Loperamide-d6 N-Oxide stems directly from its nature as a stable isotope-labeled analogue. It is almost exclusively used as a labeled internal standard in the development and validation of analytical methods. portico.orgsynzeal.comwatson-int.cn

Specific research applications include:

Pharmacokinetic Studies: In studies examining the absorption, distribution, metabolism, and excretion (ADME) of Loperamide or its prodrug, Loperamide N-Oxide, the deuterated standard is essential for accurately quantifying the parent drug and its metabolites in biological matrices like plasma or saliva.

Bioequivalence Studies: this compound can be used in clinical trials to compare different formulations of Loperamide or Loperamide N-Oxide.

Metabolic Pathway Investigation: By using this compound, researchers can more accurately trace the metabolic fate of the Loperamide N-Oxide prodrug as it is reduced to Loperamide in the gut. clearsynth.com

Essentially, this compound serves as a critical analytical tool that enables the generation of robust and reliable data in research settings focused on the pharmacology of Loperamide and its analogues.

Compound Data

Properties

CAS No.

1329835-39-3

Molecular Formula

C29H33ClN2O3

Molecular Weight

499.081

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide

InChI

InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3/i1D3,2D3

InChI Key

KXVSBTJVTUVNPM-WFGJKAKNSA-N

SMILES

CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

trans-4-(4-Chlorophenyl)-4-hydroxy-N,N-(dimethyl-d6)-α,α-diphenyl-1-piperidinebutanamide 1-Oxide;  Arestal-d6;  Loperamide-d6 Oxide;  R 58425-d6; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Derivatization of Loperamide D6 N Oxide

Chemical Synthesis Pathways for Loperamide (B1203769) N-Oxide Analogues

The generation of Loperamide N-oxide analogues primarily involves the N-oxidation of the parent loperamide molecule. This biotransformation can also be achieved through chemical synthesis, often employing various oxidizing agents and catalytic systems. researchgate.netgoogle.com

N-Oxidation Reaction Mechanisms

N-oxidation is a chemical reaction that adds an oxygen atom to a nitrogen atom of a tertiary amine, such as the one present in the piperidine (B6355638) ring of loperamide, to form an N-oxide. google.comnih.gov This transformation is a key step in both the metabolism and the laboratory synthesis of Loperamide N-oxide. researchgate.net

The reaction typically proceeds by the action of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), on the tertiary amine. google.comresearchgate.net The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the oxidizing agent, leading to the formation of the N-O bond and a corresponding reduced form of the oxidant.

In a patented method for producing Loperamide oxide monohydrate, loperamide is oxidized using an oxidizing agent like hydrogen peroxide solution in the presence of a catalyst. google.com The reaction temperature can range from 0°C to reflux, with a preferred range of room temperature to 70°C to balance reactivity and minimize side reactions. google.com

Catalytic Approaches in N-Oxide Synthesis

To enhance the efficiency and environmental friendliness of N-oxide synthesis, various catalytic approaches have been developed. These methods often utilize cheaper and cleaner oxidants like hydrogen peroxide in conjunction with a catalyst. google.comnih.gov

Key catalytic systems include:

Layered Double Hydroxides (LDHs): An eco-friendly process uses LDHs exchanged with anions of transition metal oxides (e.g., tungstate, molybdate, vanadate) as a recyclable heterogeneous catalyst. google.com This method allows for high yields of N-oxides at room temperature with low percentages of hydrogen peroxide. google.com A tungstate-exchanged Mg-Al layered double hydroxide (B78521) has been shown to quantitatively convert aliphatic tertiary amines to their N-oxides in water at room temperature. nih.gov

Tungsten-Exchanged Hydroxyapatite (W/HAP): This catalyst, in the presence of 30% hydrogen peroxide, efficiently oxidizes various tertiary amines to their corresponding N-oxides with excellent yields. nih.gov

Platinum(II) Complexes: Bridging hydroxo complexes of Pt(II) can catalyze the oxidation of tertiary amines using hydrogen peroxide under mild conditions, with particularly good yields for electron-rich tertiary amines. researchgate.netrsc.org

Other Catalysts: Other reported catalysts for N-oxidation include methyltrioxorhenium, molybdic acid, selenium dioxide, sodium tungstate, and benzeneseleninic acid. google.comgoogle.com

Strategies for Deuterium (B1214612) Incorporation in Loperamide and its N-Oxide

Deuterium labeling is a crucial technique in drug metabolism studies, quantitative analysis, and mechanistic investigations. acs.org The synthesis of Loperamide-d6 (B1165105) N-Oxide requires the specific incorporation of six deuterium atoms.

Regiospecific Deuteration Techniques

Regiospecific deuteration involves placing deuterium atoms at specific positions within a molecule. Several methods exist for achieving this:

Hydrogen-Deuterium (H-D) Exchange: This is a common method for introducing deuterium. It can be catalyzed by acids, bases, or transition metals. acs.org For instance, a method for the regioselective deuteration of anilines uses hydrochloric acid in D₂O under microwave irradiation to achieve deuteration at the ortho and/or para positions. acs.org Similarly, phenols can be regioselectively deuterated at the ortho and/or para positions using NaOH as a catalyst and D₂O as the deuterium source. researchgate.net

Transition Metal Catalysis: Catalysts like Ru₃(CO)₁₂ have been used for the regioselective deuteration of N-alkyl-substituted anilines with D₂O. researchgate.net Platinum-on-carbon (Pt/C) can also catalyze H-D exchange reactions on aromatic nuclei and alkyl side chains. jst.go.jp

Deoxygenative Deuteration: A ruthenium-catalyzed method allows for the regiospecific deuteration of ketones at the methylene (B1212753) site with high deuterium content. rsc.org

Precursor-Based Deuterium Labeling for N-Oxide Synthesis

An effective strategy for synthesizing a deuterated N-oxide is to first synthesize the deuterated precursor, in this case, Loperamide-d6, and then perform the N-oxidation step. The chemical name for Loperamide-d6 N-Oxide is 1-(4-(bis(methyl-d3)amino)-4-oxo-3,3-diphenylbutyl)-4-(4-chlorophenyl)-4-hydroxypiperidine 1-oxide, indicating that the six deuterium atoms are located on the two methyl groups of the dimethylamino moiety. synzeal.comsimsonpharma.com

The synthesis would therefore involve using a deuterated version of a reagent that provides the dimethylamino group. For example, the synthesis of Loperamide involves the reaction of dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide with 4-(4-chlorophenyl)-4-hydroxypiperidine. google.com To produce Loperamide-d6, a deuterated version of the dimethylammonium precursor would be required.

Once Loperamide-d6 is synthesized, it can be converted to this compound using the N-oxidation methods described in section 2.1. This two-step approach ensures the precise placement and number of deuterium atoms in the final molecule.

Advanced Analytical Methodologies for the Characterization and Quantification of Loperamide D6 N Oxide

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Applications

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the cornerstone techniques for the analysis of Loperamide-d6 (B1165105) N-Oxide in various biological matrices. These methods offer high sensitivity and selectivity, which are crucial for detecting and quantifying the low concentrations typical in pharmacokinetic studies.

Optimization of Chromatographic Separation for Loperamide-d6 N-Oxide

Achieving optimal chromatographic separation is critical for accurate quantification, as it prevents co-elution with interfering substances from the matrix that could suppress or enhance the ionization of the analyte. plos.org

Several factors are considered during the optimization of chromatographic conditions for this compound and its non-deuterated counterpart:

Column Selection: Reversed-phase columns, such as C18, are commonly used for the separation of loperamide (B1203769) and its metabolites. sci-hub.sechromatographyonline.comnih.gov For instance, an ACE C18 column (50 mm × 2.1 mm, 5 µm) has been successfully used. sci-hub.se Another study utilized an Atlantis dC18 column (2.1 mm × 20 mm, 3 µm particle size). plos.orgnih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. plos.orgsci-hub.senih.govnih.gov An isocratic elution with a mobile phase of water/methanol (30:70, v/v) containing 0.1% formic acid has been reported to provide good resolution and symmetrical peaks. sci-hub.se In another method, a gradient elution with methanol/0.1% formic acid and ammonium acetate was employed. plos.orgnih.gov

Flow Rate and Run Time: These parameters are optimized to achieve a balance between separation efficiency and high-throughput analysis. A flow rate of 0.75 ml/min has been used, resulting in a very short retention time of 0.3 minutes for both loperamide and its deuterated internal standard, loperamide-d6. sci-hub.se Another method reported a flow rate of 0.7 ml/min with a total run time of 3 minutes. plos.orgnih.gov

Table 1: Examples of Chromatographic Conditions for Loperamide Analysis

Parameter Method 1 sci-hub.se Method 2 plos.orgnih.gov Method 3 nih.gov
Column ACE C18 (50 mm × 2.1 mm, 5 µm) Atlantis dC18 (2.1 mm × 20 mm, 3 µm) Zorbax RX C18 (150 mm x 2.1 mm, 5 µm)
Mobile Phase Isocratic: Water/Methanol (30:70, v/v) with 0.1% Formic Acid Gradient: Methanol/0.1% Formic Acid and Ammonium Acetate Isocratic: Acetonitrile/Water/Formic Acid (50:50:0.1, v/v)
Flow Rate 0.75 ml/min 0.7 ml/min Not Specified
Run Time ~0.3 min 3 min ~1.2 min for loperamide
Column Temperature 50 °C Not Specified Not Specified

Mass Spectrometric Detection Modes for Deuterated N-Oxides (e.g., MRM)

Mass spectrometry, particularly when operated in Multiple Reaction Monitoring (MRM) mode, provides the high selectivity and sensitivity required for bioanalytical applications. vulcanchem.comnih.gov In this mode, a specific precursor ion is selected and fragmented, and then a specific product ion is monitored. This process minimizes interference from other compounds in the sample matrix. researchgate.net

For deuterated N-oxides like this compound, the mass difference resulting from the deuterium (B1214612) labeling allows for its clear distinction from the non-deuterated analyte. vulcanchem.com The mass spectrometer is typically operated in positive ion mode using electrospray ionization (ESI). sci-hub.se

The precursor ion for loperamide is the protonated molecule [M+H]+ at an m/z of 477. sci-hub.se A major product ion observed after fragmentation is at m/z 266. sci-hub.se For the deuterated internal standard, loperamide-d6, the precursor ion is at m/z 483, and a corresponding product ion is at m/z 272. sci-hub.se While specific transitions for this compound are not detailed in the provided search results, the principle remains the same. The N-oxide functional group would alter the fragmentation pattern, and specific MRM transitions would be developed and optimized for this particular metabolite. For other deuterated N-oxides like d9-trimethylamine-N-oxide (d9-TMAO), the precursor-to-product transition has been identified as m/z 85 → 66. researchgate.netbevital.no

Table 2: Example MRM Transitions for Loperamide and its Deuterated Analog

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
Loperamide 477 266 sci-hub.se
Loperamide-d6 483 272 sci-hub.se

Role of this compound as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is crucial for correcting for variations in sample preparation and instrument response. researchgate.net An ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound for the quantification of loperamide N-oxide. d-nb.infooup.com The use of a deuterated internal standard is highly recommended because it has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during extraction, chromatography, and ionization, thus compensating for matrix effects. oup.com

Method Development and Validation Parameters

For a bioanalytical method to be considered reliable, it must undergo rigorous validation. The key parameters assessed during validation include:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov This is often demonstrated by the absence of interfering peaks in blank matrix samples. sci-hub.senih.gov

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov For loperamide, linearity has been established in ranges such as 20–3000 pg/ml and 100 to 1,000 ng/mL. sci-hub.senih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy is the closeness of a measured value to the true value. nih.gov These are typically evaluated at different concentration levels (e.g., low, medium, and high quality control samples). sci-hub.se For loperamide analysis, intra- and inter-day precision values (expressed as coefficient of variation, CV) are often required to be below 15%. sci-hub.senih.gov

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. nih.gov Recovery for loperamide and loperamide-d6 has been reported to be 31% and 36%, respectively, in one GC-MS method. nih.gov

Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte and internal standard. nih.gov Ideally, the internal standard should compensate for any suppression or enhancement of the signal. nih.gov

Table 3: Example of Validation Parameters for Loperamide Quantification

Parameter Finding Reference
Linearity Range 20–3000 pg/ml sci-hub.se
Intra-day Precision (CV%) < 11.4% sci-hub.se
Inter-day Precision (CV%) < 8.7% sci-hub.se
Accuracy 94 to 105% sci-hub.se
Recovery (Loperamide) 31% nih.gov
Recovery (Loperamide-d6) 36% nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound

Although LC-MS/MS is the more common technique for the analysis of loperamide and its metabolites due to their polarity and thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) methods have also been developed for the quantification of loperamide. nih.govresearchgate.net

A GC-MS method for the quantification of loperamide in postmortem whole blood has been described, using loperamide-d6 as the internal standard. nih.govresearchgate.net This method involved a validation process that included assessing accuracy, specificity, limit of detection, linearity, stability, and matrix effects. nih.govresearchgate.net The study found no interference from the internal standard with the analyte or from endogenous compounds. nih.govresearchgate.net While this method was developed for loperamide, the principles could be adapted for this compound, likely requiring a derivatization step to increase its volatility and thermal stability for GC analysis. The analysis of N-oxides by GC-MS is generally more challenging than for their parent compounds.

Emerging Mass Spectrometry Imaging (MSI) Techniques for Loperamide N-Oxide Research

Mass Spectrometry Imaging (MSI) has developed into a powerful tool for mapping the spatial distribution of a wide range of molecules, from neurotransmitters to pharmaceutical compounds, directly within tissue sections. diva-portal.org This label-free technique provides crucial insights into a drug's location, its metabolic fate, and its interaction with biological systems at a molecular level, complementing traditional quantitative methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). chromatographyonline.comshu.ac.uk For metabolites such as Loperamide N-Oxide, MSI offers the potential to visualize its distribution in target and off-target tissues, which is critical for understanding its pharmacological and toxicological profile.

The most prominent MSI technologies applied in pharmaceutical research are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI). diva-portal.org MALDI-MSI involves coating a tissue section with a chemical matrix that absorbs energy from a pulsed laser, leading to the desorption and ionization of analytes for mass analysis. shu.ac.uk It is particularly noted for its high spatial resolution. shu.ac.uk In contrast, DESI-MSI utilizes a charged solvent spray to desorb and ionize molecules from a surface, generally requiring less sample preparation than MALDI. diva-portal.orgchromatographyonline.com

Research using MSI has demonstrated its capability in studying drug distribution in the brain, a key area of interest for loperamide due to its interaction with P-glycoprotein efflux transporters at the blood-brain barrier. diva-portal.org One study using MSI revealed that the parent drug, loperamide, was specifically localized in the choroid plexus, confirming its low penetration into the brain. diva-portal.org While this research focused on loperamide, the same principles and techniques are directly applicable to mapping the distribution of its metabolites, including Loperamide N-Oxide.

For quantitative MSI (qMSI) studies, the use of a stable isotope-labeled internal standard is essential for accurate measurement of the analyte concentration within the tissue. chromatographyonline.comshu.ac.uk this compound, as the deuterated analogue of Loperamide N-Oxide, is the ideal internal standard for such applications. researchgate.net By spiking the labeled standard onto the tissue or using tissue mimetics, a calibration curve can be generated, allowing for the determination of the concentration of Loperamide N-Oxide in specific anatomical regions. chromatographyonline.comshu.ac.uk This approach mitigates matrix effects and variations in ionization efficiency across the tissue sample.

The data below summarizes the key MSI techniques applicable to Loperamide N-Oxide research and the properties of the relevant compounds.

Table 1: Comparison of Leading MSI Technologies for Metabolite Imaging

FeatureMALDI-MSI (Matrix-Assisted Laser Desorption/Ionization)DESI-MSI (Desorption Electrospray Ionization)
Principle A pulsed laser strikes a matrix applied to the tissue, desorbing and ionizing analytes. shu.ac.ukA charged solvent is electrosprayed onto the tissue surface to desorb and ionize analytes. chromatographyonline.com
Sample Preparation Requires application of a suitable chemical matrix. diva-portal.orgMinimal sample preparation required. diva-portal.org
Spatial Resolution High, often in the micrometer range (>5 μm). diva-portal.orgGenerally lower than MALDI-MSI. diva-portal.org
Primary Application Mapping a wide range of molecules, including drugs and metabolites, in tissue sections. diva-portal.orgshu.ac.ukAnalysis of small molecules and lipids on tissue surfaces with simplified sample handling. diva-portal.orgchromatographyonline.com
Ionization Type Soft ionization, suitable for labile molecules. shu.ac.ukSoft ionization, analyte desorption occurs at the surface. chromatographyonline.com

Table 2: Research Findings on Loperamide Distribution by MSI

Study FocusKey FindingImplication for Loperamide N-Oxide ResearchSource
Loperamide Brain Penetration Loperamide was found to localize specifically in the choroid plexus.Demonstrates MSI's ability to map the distribution of loperamide-related compounds in complex tissues like the brain. diva-portal.org
Drug-Drug Interactions MSI uncovered drug-drug interactions at the blood-brain barrier involving P-glycoprotein (MDR1) inhibition.The technique can be used to investigate how co-administered drugs might affect the distribution of Loperamide N-Oxide. diva-portal.org

Mechanistic Investigations of Loperamide N Oxide Biotransformation in Pre Clinical Models

In Vitro Metabolic Reduction of Loperamide (B1203769) N-Oxide to Loperamide

Loperamide N-oxide, a prodrug of the anti-diarrheal agent loperamide, is designed for targeted delivery to the gastrointestinal tract. evitachem.comresearchgate.netnih.gov Its therapeutic action relies on its conversion to the active form, loperamide, primarily within the gut. evitachem.comnih.govuniroma1.it This biotransformation is a critical step, influencing the drug's efficacy and systemic exposure. researchgate.net

Role of Gut Microbiota and Intestinal Contents in N-Oxide Reduction

The conversion of loperamide N-oxide to loperamide is significantly mediated by the gut microbiota. nih.govuniroma1.itmdpi.com Anaerobic bacteria residing in the lower gastrointestinal tract are primarily responsible for this reductive process. evitachem.comresearchgate.netnih.gov Studies have demonstrated that the cleavage of the N-oxide bond is a key reaction carried out by these intestinal microbes, leading to the formation of active loperamide. nih.gov The involvement of the gut microflora is further substantiated by experiments using contents from germ-free rats, which show significantly lower reductase activity compared to conventional rats.

In rats, the highest reductase activity for loperamide N-oxide is found in the cecum, an area with a dense and diverse bacterial population. While the gut microbiota plays a major role, non-microbial factors within the intestinal contents also contribute to the reduction of loperamide N-oxide. Research has shown that even in the absence of microflora, as seen in the small intestine of germ-free rats, some reductase activity persists, indicating the involvement of other components in the gut.

Contribution of Hepatic and other Enzymatic Systems to N-Oxide Bioreduction

While the gut is the primary site for loperamide N-oxide reduction, hepatic and other enzymatic systems can also contribute to this biotransformation. In vitro studies using rat liver homogenates have shown the capacity of the liver to reduce loperamide N-oxide. researchgate.netoup.com The enzymes involved in this process are often associated with the microsomal fraction of liver cells and can also be found in intestinal cells. Cytochrome P450 has been implicated in the enzymatic reduction of xenobiotic N-oxides, a process that preferentially occurs under anaerobic conditions.

Anaerobic vs. Aerobic Conditions in N-Oxide Metabolic Pathways

The reduction of loperamide N-oxide is significantly more efficient under anaerobic conditions, which are prevalent in the lower gastrointestinal tract where the gut microbiota thrives. evitachem.com This preference for an oxygen-depleted environment is a characteristic of many microbial reductase enzymes. youtube.complos.org In vitro incubations of loperamide N-oxide with gut flora have demonstrated a marked difference in the rate of reduction between anaerobic and aerobic conditions, with the former showing substantially higher activity. This highlights the importance of the anaerobic environment of the gut in the activation of this prodrug. evitachem.com

Oxidative Metabolic Pathways Leading to Loperamide N-Oxide Formation

The formation of loperamide N-oxide occurs through the oxidative metabolism of loperamide. nih.gov This biotransformation is one of the routes of loperamide metabolism in the body. nih.govnih.gov In vitro studies with human and rat liver microsomes have identified loperamide N-oxide as a metabolite of loperamide, alongside other products like N-desmethylloperamide. nih.gov

The primary enzymes responsible for the oxidative metabolism of loperamide are the cytochrome P450 (CYP) isoenzymes, particularly CYP3A4 and CYP2C8. nih.govnih.govnih.govdrugs.comarpimed.ammedicines.org.uk CYP3A4, which is highly abundant in the liver and intestine, plays a major role in the N-demethylation of loperamide. nih.govreactome.orgresearchgate.net Recombinant P4503A4 has been shown to catalyze various biotransformation pathways of loperamide, including N-oxidation. nih.gov CYP2B6 has also been identified as playing a role in the N-oxidation of loperamide. nih.gov The synthesis of loperamide N-oxide can also be achieved chemically through the oxidation of loperamide using agents like hydrogen peroxide. evitachem.comlookchem.comgoogle.com

Comparative Metabolic Fate of Loperamide-d6 (B1165105) N-Oxide and Loperamide in In Vitro Systems

The use of deuterated compounds like loperamide-d6 is a common strategy in metabolic studies to trace the fate of a drug. Loperamide-d6 serves as a stable, heavy-isotope-labeled internal standard for the quantification of loperamide in biological samples. researchgate.net In comparative in vitro studies, loperamide N-oxide, when administered intraluminally, is reduced to loperamide and exhibits the same antisecretory potency as loperamide itself in both the jejunum and colon of rats. nih.gov This suggests that the N-oxide is effectively converted to the active drug at the site of action. nih.gov

Following oral administration of the prodrug, loperamide oxide, the systemic absorption of the active drug, loperamide, is lower and more delayed compared to when loperamide itself is administered. researchgate.net This results in higher concentrations of loperamide within the gut contents and mucosa, particularly in the lower small intestine and large intestine. researchgate.net This targeted delivery is a key advantage of using the N-oxide prodrug form. evitachem.com

Cellular Uptake and Intracellular Processing of Loperamide N-Oxide in Isolated Cells

Studies on the cellular uptake of loperamide have been conducted, often in the context of its therapeutic action and potential side effects. While direct studies on the cellular uptake of loperamide-d6 N-oxide are limited, research on loperamide provides insights. For instance, studies using loperamide-encapsulated immunoliposomes targeted to ICAM-1 on endothelial cells showed that the association was primarily due to surface binding rather than significant cellular uptake. uq.edu.au The size of nanoparticles can influence cellular uptake, with smaller particles generally showing greater penetration. researchgate.net

The intracellular processing of loperamide N-oxide primarily involves its reduction to loperamide, as discussed in previous sections. Once inside the cells or in the intestinal lumen, the N-oxide is acted upon by reductase enzymes to release the active drug. evitachem.com

Pharmacokinetic Explorations of Loperamide N Oxide in Animal Models

Comparative Pharmacokinetic Profiles of Loperamide (B1203769) and Loperamide N-Oxide in Animal Species (e.g., rats, dogs)

Loperamide N-oxide is a prodrug that is converted to its active form, loperamide, primarily by the gut microflora. nih.govpsu.edu Studies in animal models, particularly dogs and rats, have been crucial in elucidating the pharmacokinetic differences between the administration of the prodrug, loperamide N-oxide, and the active drug, loperamide.

In beagle dogs administered a single oral dose of loperamide N-oxide, the systemic absorption of the resulting active drug, loperamide, was found to be lower and more delayed compared to when loperamide itself was administered. nih.gov This delayed and reduced systemic exposure to loperamide after loperamide N-oxide administration is a key characteristic of its pharmacokinetic profile. nih.gov The conversion of loperamide N-oxide to loperamide occurs gradually within the gastrointestinal tract. nih.gov

Research in rats has also contributed to understanding the reduction of loperamide N-oxide. In vitro studies using gut contents from rats, as well as dogs and humans, have demonstrated that the reduction to loperamide is most extensive in the cecal contents. psu.edu This suggests that the lower part of the gastrointestinal tract is the primary site of activation for the prodrug.

The pharmacokinetic advantage of using loperamide N-oxide lies in its ability to act as a site-specific delivery system for loperamide. By being converted to the active drug within the gut, it results in higher concentrations of loperamide in the distal regions of the gut. psu.edu This targeted delivery is believed to contribute to its efficacy while minimizing systemic side effects. psu.edu

Table 1: Comparative In Vivo Pharmacokinetics in Dogs

Parameter Loperamide Administration Loperamide N-Oxide Administration
Systemic Loperamide Absorption Higher and Faster Lower and More Delayed nih.gov
Loperamide Concentration in Gut Lower Higher, especially in lower intestine nih.gov
Conversion to Loperamide Not Applicable Gradual in GI tract nih.gov

Gastrointestinal Absorption and Systemic Availability of Loperamide N-Oxide in Animal Models

The gastrointestinal absorption and systemic availability of loperamide N-oxide are intrinsically linked to its conversion to the active drug, loperamide. Studies in dogs have shown that following oral administration of loperamide N-oxide, the systemic absorption of loperamide is significantly lower and delayed compared to the direct oral administration of loperamide. nih.gov This is a direct consequence of the gradual conversion process within the gut. nih.gov

The prodrug design of loperamide N-oxide intentionally limits its own systemic absorption and relies on its reduction to loperamide for pharmacological activity. The systemic bioavailability of loperamide itself is already known to be very low, approximately 0.3%, due to extensive first-pass metabolism in the liver. medicines.org.ukwikipedia.org When loperamide N-oxide is administered, the resulting systemic availability of loperamide is even further reduced. psu.edu

This reduced systemic availability is a key feature of the prodrug strategy, aiming to maximize the local concentration of the active drug in the gut while minimizing potential systemic effects. psu.edu In vivo studies in dogs have confirmed that oral administration of loperamide N-oxide leads to lower systemic availability of loperamide compared to administering loperamide directly. psu.edu

Table 2: Gastrointestinal and Systemic Parameters in Animal Models

Feature Observation in Animal Models Reference
Loperamide N-Oxide to Loperamide Conversion Primarily in the gut, especially cecum nih.govpsu.edu
Systemic Loperamide Bioavailability (Post Loperamide N-Oxide) Lower than after direct loperamide administration psu.edunih.gov
Loperamide Concentration in Distal Gut Higher after loperamide N-oxide administration psu.edunih.gov

Distribution Patterns of Loperamide N-Oxide in Animal Tissues

Following administration of loperamide N-oxide to beagle dogs, the distribution pattern is characterized by higher concentrations of the active drug, loperamide, within the gastrointestinal tract, particularly in the contents and mucosa of the lower small intestine and large intestine. nih.gov This is a direct result of the site-specific conversion of the prodrug. nih.gov

In contrast, the systemic distribution of loperamide derived from loperamide N-oxide is limited. nih.gov Studies on the distribution of loperamide itself in rats show a high affinity for the gut wall, with a preference for binding to receptors in the longitudinal muscle layer. medicines.org.ukmedsafe.govt.nz This inherent affinity of loperamide for gut tissue, combined with the targeted delivery from the prodrug, leads to a pronounced localization of the active compound at its site of action.

The distribution to other organs is minimal, which is consistent with the low systemic availability of loperamide following loperamide N-oxide administration. nih.gov The plasma protein binding of loperamide is high, around 95%, primarily to albumin, which would further limit the distribution of any systemically absorbed drug. medicines.org.ukmedsafe.govt.nz

Role of Membrane Transporters (e.g., P-glycoprotein) in the Disposition of Loperamide N-Oxide in Animal Models

P-glycoprotein (P-gp), an efflux transporter, plays a significant role in the disposition of loperamide. researchgate.netresearchgate.net Loperamide is a known substrate for P-gp, which actively transports it out of cells, including across the blood-brain barrier. medicines.org.ukmedsafe.govt.nzresearchgate.net This is a key reason for loperamide's limited central nervous system effects at therapeutic doses. researchgate.net

While studies directly investigating the interaction of loperamide N-oxide with P-gp are less common, the disposition of its active metabolite, loperamide, is heavily influenced by this transporter. In animal models, the inhibition of P-gp has been shown to increase the brain accumulation of loperamide. For instance, in P-gp knockout mice, the brain accumulation of loperamide was found to be 13-fold higher. mdpi.com

Given that loperamide N-oxide administration results in the formation of loperamide within the gastrointestinal tract, the subsequent absorption and distribution of this loperamide would be subject to P-gp-mediated efflux. nih.gov The low systemic absorption of loperamide from the gut after loperamide N-oxide administration can be partly attributed to the action of P-gp in the intestinal epithelium, which limits its entry into the systemic circulation. researchgate.net Therefore, P-gp is a critical factor in maintaining the peripheral action of loperamide generated from its prodrug. researchgate.netresearchgate.net

Exploratory Biological and Mechanistic Studies of Loperamide N Oxide

In Vitro Assessment of Loperamide (B1203769) N-Oxide's Specific Biological Interactions

Loperamide N-Oxide is a prodrug form of the well-known anti-diarrheal agent, Loperamide. nih.govpsu.edu The primary biological interaction of Loperamide N-Oxide observed in vitro is its reduction to the pharmacologically active Loperamide. nih.gov This biotransformation is a critical step for its activity.

Studies have demonstrated that this reduction occurs efficiently in the gut contents of various species, including rats, dogs, and humans. nih.govpsu.edu The transformation is largely mediated by the intestinal microflora under anaerobic conditions. psu.edu In vitro experiments using gut contents showed that the reduction of Loperamide N-Oxide is significantly diminished in the presence of oxygen or after heat treatment, which inactivates microbial enzymes, confirming the central role of the gut microbiota in this conversion. psu.edu While the intestinal microflora is the primary driver, isolated intestinal cells can also contribute to the reduction, albeit to a lesser extent. nih.govpsu.edu

The parent compound, Loperamide, is a potent agonist of the μ-opioid receptor in the gut wall. drugs.comdrugbank.com This interaction inhibits the release of acetylcholine (B1216132) and prostaglandins, which in turn slows intestinal motility and increases water and electrolyte absorption. drugs.com Loperamide is also a known substrate for the P-glycoprotein (P-gp) efflux transporter, which limits its ability to cross the blood-brain barrier and exert central opioid effects at therapeutic doses. drugs.comnih.gov

Investigations into Novel Biological Activities of Loperamide N-Oxide (e.g., anti-cancer properties, apoptosis induction) in In Vitro Cell Models

The novel biological activities of Loperamide N-Oxide are intrinsically linked to its conversion to Loperamide. Emerging research has repositioned Loperamide as a potential anti-cancer agent, demonstrating cytotoxic and apoptosis-inducing effects across a wide array of cancer cell lines. researchgate.netnih.govexplorationpub.com These findings suggest a therapeutic potential for Loperamide N-Oxide, which serves as a precursor to the active anti-cancer compound.

Loperamide has been shown to inhibit the proliferation of various human cancer cells in a dose-dependent manner. researchgate.netnih.gov The mechanisms underlying this anti-cancer activity are multifaceted and involve the induction of programmed cell death, or apoptosis. In vitro studies have confirmed that Loperamide treatment leads to characteristic features of apoptosis, such as nuclear shrinkage, membrane vacuolization, and DNA fragmentation. nih.gov

Key mechanistic insights into Loperamide-induced apoptosis include:

Caspase Activation: Loperamide treatment leads to the activation of caspase-3, a critical executioner enzyme in the apoptotic pathway. researchgate.netexplorationpub.com

DNA Damage: The compound can induce DNA damage in cancer cells, triggering the ATM-Chk2 signaling pathway, a key component of the DNA damage response. nih.gov

Reactive Oxygen Species (ROS) Generation: In bladder cancer cells, Loperamide was found to induce an accumulation of ROS, leading to the activation of the JNK signaling pathway, which in turn triggers both apoptosis and autophagy. nih.gov

Endoplasmic Reticulum (ER) Stress: In glioblastoma cells, Loperamide can trigger a stress response in the endoplasmic reticulum, leading to a form of autophagy known as reticulophagy and subsequent cell death. iflscience.com

The cytotoxic efficacy of Loperamide has been quantified in numerous cell lines, as detailed in the table below.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Loperamide in Various Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM) Reference
U2OS Osteosarcoma 11.8 ± 2.8 researchgate.net
MCF7 Breast Cancer 23.6 ± 2.5 researchgate.net
HepG2 Liver Cancer 23.7 ± 1.3 researchgate.net
SMMC7721 Liver Cancer 24.2 ± 2.1 researchgate.net
SPC-A1 Lung Cancer 25.9 ± 3.1 researchgate.net
SKOV3-DDP Ovarian Cancer (drug-resistant) 27.1 ± 2.5 researchgate.net
ACHN Renal Cancer 28.5 ± 3.4 researchgate.net
SGC7901 Gastric Cancer 35.4 ± 3.5 researchgate.net
H460 Lung Cancer 41.4 ± 2.1 researchgate.net
OECM-1 Oral Squamous Cell Carcinoma 34.29 (at 72h) explorationpub.com
Molt-4 (ALL) Leukemia ~10.66 - 14.60 nih.gov
Thp1 (AML) Leukemia ~14.83 - 17.68 nih.gov

Furthermore, Loperamide has shown potential in overcoming multidrug resistance. As a P-glycoprotein substrate, it can compete with chemotherapy drugs like doxorubicin (B1662922) for this efflux pump, thereby increasing the intracellular concentration and efficacy of the chemotherapeutic agent in resistant cancer cells. nih.govaacrjournals.org

Structure-Activity Relationship (SAR) Considerations for Loperamide N-Oxide Derivatization

While specific SAR studies on Loperamide N-Oxide derivatization are not detailed in the literature, extensive research on Loperamide analogs provides valuable insights for potential modifications. The anti-cancer activity of Loperamide appears to be distinct from its opioid receptor activity, suggesting that different structural features may govern these two effects. clockss.org

The core structure of Loperamide can be divided into two main units: the 4-arylpiperidin-4-ol moiety and the N-substituent on the piperidine (B6355638) backbone. clockss.org SAR studies on Loperamide analogs have revealed the following key considerations:

N-Substituent: The nature of the N-substituent on the piperidine ring is crucial for antiproliferative activity. Studies synthesizing various analogs found that modifying this part of the molecule significantly impacts its potency against cancer cells. For instance, N-diphenylpropanol analogs demonstrated the most potent antiproliferative effects against colon and leukemia cell lines. clockss.org This suggests that the bulky, lipophilic diphenylbutanamide side chain of Loperamide is a key contributor to its cytotoxic effects.

4-Arylpiperidin-4-ol Unit: This unit is a known pharmacophore for μ-opioid receptor activation. clockss.org However, its specific role in the anti-cancer mechanism is less clear. The presence of the p-chlorophenyl group is a common feature in many active analogs.

Tertiary Amine/N-Oxide: The tertiary amine of Loperamide is protonated at physiological pH. Its conversion to the N-Oxide creates a more polar prodrug. Derivatization at this position would likely alter the compound's physicochemical properties, such as solubility and membrane permeability, thereby affecting its pharmacokinetics and biodistribution. The reduction of the N-oxide back to the tertiary amine is essential for its biological activity, making this a critical consideration in any derivatization strategy. nih.govpsu.edu

Any derivatization of Loperamide N-Oxide would need to balance the requirement for reduction back to the active tertiary amine form with the structural modifications intended to enhance anti-cancer potency or selectivity.

Future Research Directions and Translational Perspectives for Loperamide D6 N Oxide

Development of Advanced In Silico Models for Predicting N-Oxide Biotransformation

The biotransformation of tertiary amines to their corresponding N-oxides is a significant metabolic pathway for many drugs. mdpi.comhyphadiscovery.com Predicting this metabolic fate is crucial in drug discovery and development. Advanced in silico models are becoming increasingly vital for forecasting the N-oxide biotransformation of compounds like Loperamide-d6 (B1165105) N-Oxide. These computational tools offer a cost-effective and rapid means to assess metabolic stability and potential drug-drug interactions. mdpi.com

Current in silico approaches leverage machine learning algorithms, such as multiple linear regression and graph convolutional neural networks, trained on extensive databases of known enzyme-substrate interactions. d-nb.infonih.gov For instance, online platforms can predict the metabolomic profile of a compound by considering various biotransformation reactions, including N-oxidation, catalyzed by human enzymes like cytochromes P450 and flavin-containing monooxygenases (FMOs). mdpi.commdpi.com The development of these models relies on curated databases containing information on enzymatic reactions. d-nb.info

Specifically for N-oxide formation, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of molecules with their susceptibility to N-oxidation. nih.gov These models can help in the early stages of drug design to predict whether a tertiary amine is likely to be metabolized to an N-oxide. mdpi.com The continued development and refinement of these in silico tools, by incorporating larger and more diverse datasets, will enhance their predictive accuracy and their utility in drug development. d-nb.infontu.edu.sg

Integration of Omics Technologies for Comprehensive Metabolic Profiling

A comprehensive understanding of the metabolic fate of Loperamide-d6 N-Oxide necessitates the integration of multiple "omics" technologies. rahnavard.org This multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the biological processes involved in its biotransformation and effects. rahnavard.orgresearchgate.net

Metabolomics , the large-scale study of small molecules, is central to this approach. nih.gov Untargeted metabolomic analysis using techniques like ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) can identify a wide range of metabolites, including the N-oxide itself and any subsequent breakdown products, in biological samples. researchgate.net Targeted metabolomics can then be used for the precise quantification of these identified metabolites. acs.org

Proteomics complements metabolomics by identifying and quantifying the proteins involved in the metabolic process. nih.gov This can pinpoint the specific enzymes, such as cytochrome P450 or FMO isoforms, responsible for the N-oxidation of the parent compound. mdpi.comhyphadiscovery.com

By integrating these omics datasets, researchers can construct detailed metabolic pathways and networks. rahnavard.orgacs.org This integrated approach allows for the identification of key enzymes and metabolic shifts associated with the administration of the deuterated compound. For example, studies have shown how integrating metabolomics and transcriptomics can reveal the mechanisms of action of certain compounds by identifying changes in both metabolite levels and gene expression. researchgate.net This comprehensive profiling is essential for understanding the complete metabolic journey of this compound within a biological system. rahnavard.org

Innovative Applications of this compound in Drug Discovery and Development Support

This compound, as a deuterated N-oxide metabolite, holds significant potential in various aspects of drug discovery and development. wiseguyreports.comsynzeal.com The incorporation of deuterium (B1214612), a stable isotope of hydrogen, into the molecule provides a valuable tool for analytical and metabolic studies. clearsynth.com

One of the primary applications is its use as an internal standard in pharmacokinetic studies. clearsynth.comresearchgate.net The mass difference introduced by the deuterium atoms allows for precise and accurate quantification of the non-deuterated N-oxide metabolite in biological matrices using mass spectrometry. clearsynth.com This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug.

Furthermore, the study of N-oxide metabolites like this compound is important because they can sometimes possess pharmacological activity themselves or revert to the parent drug in vivo. hyphadiscovery.com Understanding the formation and fate of this metabolite is therefore critical for a complete assessment of a drug's efficacy and safety profile. The deuterated form allows for tracing the metabolic pathways without the interference of endogenous levels of the metabolite. simsonpharma.com

The development of deuterated compounds is an expanding area in pharmaceutical research, with the potential to create more stable and effective drugs. wiseguyreports.comassumption.edu While this compound is primarily a tool for research, the insights gained from its use can inform the design of new chemical entities with improved metabolic profiles.

Exploration of N-Oxide Chemistry in Novel Chemical Entities

The chemistry of N-oxides offers a range of possibilities for the design of novel chemical entities with desirable pharmaceutical properties. acs.orgnih.govnih.gov The N-oxide functional group significantly alters the physicochemical characteristics of a molecule, often leading to increased polarity and water solubility compared to the parent tertiary amine. acs.orgrsc.org This property can be strategically employed to improve the drug-like properties of a compound. nih.gov

N-oxides can also be designed as prodrugs . mdpi.comnih.gov In some cases, an N-oxide metabolite is inactive itself but is reduced back to the pharmacologically active parent tertiary amine in vivo. mdpi.com This approach can be used to modify the pharmacokinetic profile of a drug, potentially leading to improved delivery or sustained release.

The N-oxide moiety can also influence a molecule's interaction with biological targets. rsc.org The unique electronic and steric properties of the N-oxide group can lead to different binding affinities and selectivities compared to the corresponding amine. acs.org Researchers are exploring the incorporation of the N-oxide scaffold into new molecules to create "turn-on" fluorescent probes for bioimaging and sensing applications. rsc.org The exploration of N-oxide chemistry continues to be a promising avenue for the development of new therapeutics and diagnostic agents. acs.orgroutledge.com

Q & A

Q. How should researchers address variability in quantitative data for this compound across experimental replicates?

  • Methodology : Apply weighted linear regression to calibration curves to account for heteroscedasticity. Use robust statistical tests (e.g., ANOVA with post-hoc Tukey tests) for inter-group comparisons. Report relative standard deviations (RSD) for intra- and inter-day precision, ensuring they meet FDA guidelines (<15% for bioanalytical methods) .

Q. What are best practices for contextualizing findings on this compound within existing literature?

  • Methodology : Perform a systematic review using databases like PubMed and Embase, prioritizing primary sources. Use citation management tools to track conflicting evidence (e.g., transporter dependencies) and discuss discrepancies in the discussion section. Adhere to COPE guidelines for ethical reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.